GNNQQNY is a heptapeptide derived from the prion protein Sup35 of yeast, recognized for its propensity to form amyloid fibrils. This peptide has garnered significant attention in the study of protein aggregation, particularly due to its relevance in neurodegenerative diseases such as Alzheimer's and Parkinson's. Understanding the aggregation process of GNNQQNY provides insights into the mechanisms underlying amyloid formation and potential therapeutic interventions.
GNNQQNY is classified as an amyloid-forming peptide. Its sequence consists of seven amino acids: Glycine, Asparagine, Asparagine, Glutamine, Glutamine, Asparagine, and Tyrosine. This specific arrangement contributes to its structural properties and aggregation behavior, making it a model system for studying amyloid fibril formation.
The synthesis of GNNQQNY is typically performed using solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The peptide is synthesized in a controlled environment to ensure purity and yield.
The molecular structure of GNNQQNY reveals that it adopts an extended β-sheet conformation when aggregated into fibrils. This conformation is critical for its amyloid-forming properties.
GNNQQNY undergoes aggregation through a nucleation-dependent mechanism. The initial step involves the formation of dimers, which subsequently lead to larger oligomeric structures and eventually mature fibrils.
The mechanism by which GNNQQNY forms amyloid fibrils involves several stages:
Data from various studies suggest that specific interactions among amino acid residues play crucial roles in stabilizing these aggregates during each stage of the process.
GNNQQNY serves several scientific purposes:
Amyloid fibrils are highly ordered, insoluble protein aggregates characterized by a cross-β structural motif, where β-strands align perpendicular to the fibril axis. These structures are hallmarks of >20 human diseases, including Alzheimer's, Parkinson's, and prion disorders [1] [7]. The aggregation process involves protein misfolding into β-sheet-rich oligomers that mature into fibrils. While mature fibrils were historically considered the pathogenic agents, contemporary research indicates that soluble oligomeric intermediates are primary drivers of cellular toxicity due to their ability to disrupt membrane integrity and induce oxidative stress [3] [8]. Understanding the atomic-level mechanisms of amyloid formation remains challenging due to the non-crystalline, insoluble nature of fibrils and the transient stability of oligomers [1].
GNNQQNY (Gly-Asn-Asn-Gln-Gln-Asn-Tyr), a 7-residue fragment from the N-terminal prion-determining domain of Saccharomyces cerevisiae prion protein Sup35, serves as a minimal model system for amyloid research. This peptide recapitulates key features of full-length amyloidogenic proteins:
The significance of GNNQQNY emerged when Nelson et al. (2005) determined its atomic-resolution crystal structure (PDB: 1YJP), revealing a pair of parallel β-sheets forming a "steric zipper" through complementary side-chain interdigitation [1] [8]. This marked the first high-resolution view of an amyloid core, demonstrating how dry, tightly packed interfaces stabilize amyloid structures. Subsequent studies by Eisenberg’s group expanded this to other amyloid segments, establishing the steric zipper as a universal structural motif [8]. However, comparative magic-angle spinning (MAS) NMR studies later revealed that fibrillar GNNQQNY differs significantly from crystalline forms, featuring three coexisting β-sheet conformers with distinct backbone distortions and intermolecular contacts [1]. This divergence highlighted that crystallization selects specific conformations not fully representative of fibrillar states.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1